molecular formula C28H26N4O4 B2799973 3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358338-60-9

3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2799973
CAS RN: 1358338-60-9
M. Wt: 482.54
InChI Key: UKALEVGKYFWUKG-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of novel heterocyclic compounds, such as 1,2,3-triazolyl oxadiazole and quinazolinones, involves cycloaddition reactions and explores the chemical versatility of related compounds. These synthetic methodologies are crucial for developing compounds with potential biological activities (Komaraiah et al., 2007; Gupta et al., 2008).

Antimicrobial Activity

The antimicrobial activity of quinazoline derivatives has been evaluated, revealing that certain compounds exhibit significant antibacterial and antifungal properties. These findings suggest the potential utility of these compounds in developing new antimicrobial agents (Gupta et al., 2008).

Potential Antitumor Activity

Studies on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole compounds bearing N-phenylmaleimide and N-phenylsuccinimide moieties have indicated their potential antitumor activity. These compounds were evaluated against a panel of cell lines, showcasing the utility of quinazoline derivatives in anticancer research (Maftei et al., 2013).

Herbicidal Activity

The discovery of novel pyrazole-quinazoline-2,4-dione hybrids as inhibitors of 4-hydroxyphenylpyruvate dioxygenase highlights the application of these compounds in developing herbicides for resistant weed control. The structural optimization of these compounds provides insights into their mechanism of action and potential agricultural applications (He et al., 2020).

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring for their analgesic and anti-inflammatory activities demonstrate the pharmacological potential of these compounds. This research opens avenues for the development of new therapeutic agents (Dewangan et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The second intermediate is then coupled with 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione to form the final product.", "Starting Materials": [ "3,5-dimethylaniline", "2-chloro-3,5-dimethylbenzoic acid", "sodium hydroxide", "isopropyl alcohol", "thionyl chloride", "hydrazine hydrate", "4-isopropoxybenzoyl chloride", "sodium azide", "sodium methoxide", "acetic anhydride", "acetic acid", "phosphorus oxychloride", "dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione" ], "Reaction": [ "3,5-dimethylaniline is reacted with 2-chloro-3,5-dimethylbenzoic acid in the presence of sodium hydroxide and isopropyl alcohol to form 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione.", "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is synthesized by reacting 4-isopropoxybenzoyl chloride with sodium azide in the presence of sodium methoxide and acetic acid, followed by reaction with phosphorus oxychloride and dimethylformamide.", "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is then converted to 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide by reaction with hydrazine hydrate in the presence of acetic anhydride and acetic acid.", "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide is then coupled with 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione in the presence of triethylamine and N,N-dimethylacetamide to form the final product, 3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1358338-60-9

Product Name

3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C28H26N4O4

Molecular Weight

482.54

IUPAC Name

3-(3,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-17(2)35-22-11-9-20(10-12-22)26-29-25(36-30-26)16-31-24-8-6-5-7-23(24)27(33)32(28(31)34)21-14-18(3)13-19(4)15-21/h5-15,17H,16H2,1-4H3

InChI Key

UKALEVGKYFWUKG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)C

solubility

not available

Origin of Product

United States

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